molecular formula C7H14BNO3 B2364979 (1-Acetylpiperidin-4-yl)boronic acid CAS No. 1444624-62-7

(1-Acetylpiperidin-4-yl)boronic acid

Cat. No.: B2364979
CAS No.: 1444624-62-7
M. Wt: 171
InChI Key: ZKAQEETWDPGWMF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Boronic Acids in Organic Synthesis and Chemical Biology

The journey of boronic acids in chemistry began in 1860 when Edward Frankland first reported the synthesis of a boronic acid. nih.gov For a considerable period, these organoboron compounds were regarded as chemical curiosities. However, the 20th century witnessed a paradigm shift in their utility, largely propelled by the development of the Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.com This palladium-catalyzed reaction, which forges carbon-carbon bonds between organoboranes and organic halides, has become an indispensable tool in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov

The application of boronic acids extends beyond their role as synthetic intermediates. Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, allows them to act as Lewis acids and form reversible covalent complexes with diols, such as those found in sugars and glycoproteins. nih.gov This property has been harnessed in the development of sensors for carbohydrate recognition. mdpi.com In the realm of medicinal chemistry, the ability of the boronic acid moiety to interact with the active sites of enzymes, particularly serine proteases, has led to the development of potent inhibitors. nih.gov The landmark approval of bortezomib (B1684674) (Velcade), a dipeptidyl boronic acid, by the FDA in 2003 for the treatment of multiple myeloma, marked a pivotal moment, solidifying the importance of boronic acids in drug discovery. nih.govmdpi.com This success has spurred further research, leading to the approval of other boronic acid-containing drugs like ixazomib (B1672701) and vaborbactam. mdpi.com

Table 1: Key Milestones in Boronic Acid Chemistry

YearMilestoneSignificance
1860First synthesis of a boronic acid by Edward Frankland. nih.govMarks the beginning of organoboron chemistry.
1979First report of the Suzuki-Miyaura cross-coupling reaction. nih.govRevolutionized carbon-carbon bond formation in organic synthesis.
2003FDA approval of Bortezomib (Velcade). nih.govmdpi.comFirst-in-class proteasome inhibitor containing a boronic acid, validating its therapeutic potential.
2015FDA approval of Ixazomib (Ninlaro). mdpi.comFurther established the role of boronic acids in cancer therapy.
2017FDA approval of Vaborbactam. mdpi.comA cyclic boronic acid β-lactamase inhibitor, expanding the therapeutic applications of boronic acids.

Significance of Piperidine (B6355638) Cores in Contemporary Molecular Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals and natural products. nih.gov Its prevalence stems from a combination of favorable physicochemical properties and its ability to serve as a versatile structural template for interacting with biological targets.

The introduction of a piperidine moiety into a drug candidate can significantly influence its properties. The saturated, three-dimensional nature of the piperidine ring can improve solubility and metabolic stability compared to flat aromatic systems. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can facilitate interactions with acidic residues in protein binding sites and enhance aqueous solubility. Furthermore, the stereochemistry of substituted piperidine rings can be controlled to optimize binding affinity and selectivity for a specific biological target.

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs have made an impact. These include treatments for neurological disorders, cancer, and infectious diseases. The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, making it a cornerstone of modern drug design. nih.gov

Positioning of (1-Acetylpiperidin-4-yl)boronic Acid within Modern Chemical Research Paradigms

This compound is a bifunctional molecule that strategically combines the advantageous features of both boronic acids and piperidine scaffolds. The N-acetyl group on the piperidine ring neutralizes the basicity of the nitrogen atom, which can be advantageous in certain synthetic transformations and can modulate the pharmacokinetic properties of potential drug candidates derived from it.

This compound is well-positioned as a valuable building block in several areas of modern chemical research:

Drug Discovery: As a fragment for library synthesis, it allows for the introduction of a substituted piperidine ring via Suzuki-Miyaura coupling. The resulting molecules could be explored as potential inhibitors of various enzymes or as ligands for G-protein coupled receptors. The boronic acid moiety itself could also act as a pharmacophore, targeting serine proteases or other enzymes.

Organic Synthesis: It serves as a versatile reagent for the construction of complex molecules containing a 1-acetylpiperidine-4-yl moiety. The reactivity of the boronic acid group in cross-coupling reactions is well-established, providing a reliable method for its incorporation into a wide range of organic structures. nih.gov

Chemical Biology: The ability of the boronic acid to interact with diols could be exploited in the design of chemical probes to study biological systems where the piperidine scaffold might direct the molecule to a specific target.

While specific research focused solely on this compound is not extensively documented in publicly available literature, its value can be inferred from the widespread use of analogous compounds such as 1-Boc-piperidine-4-boronic acid pinacol (B44631) ester in synthetic and medicinal chemistry. chemimpex.com The N-acetyl group offers a different chemical handle compared to the N-Boc protecting group, providing chemists with alternative synthetic strategies.

Table 2: Potential Applications of this compound

Research AreaPotential ApplicationRationale
Drug DiscoveryBuilding block for combinatorial libraries.Combines a privileged piperidine scaffold with a versatile boronic acid handle for Suzuki-Miyaura coupling.
Fragment-based drug design.The molecule itself can be screened for binding to biological targets.
Organic SynthesisReagent for introducing the 1-acetylpiperidin-4-yl moiety.Reliable and predictable reactivity in palladium-catalyzed cross-coupling reactions.
Chemical BiologyDevelopment of chemical probes.The boronic acid can act as a reporter or binding group, while the piperidine core provides a specific structural element.

Properties

IUPAC Name

(1-acetylpiperidin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7,11-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQEETWDPGWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCN(CC1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444624-62-7
Record name (1-acetylpiperidin-4-yl)boronic acid
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Synthetic Methodologies Involving 1 Acetylpiperidin 4 Yl Boronic Acid

Strategies for the Preparation of (1-Acetylpiperidin-4-yl)boronic Acid and Its Esters

The preparation of this compound can be approached through several synthetic routes. These strategies generally involve two key stages: the formation of a suitably functionalized 1-acetylpiperidine (B1204225) precursor and the subsequent installation of the boronic acid or boronic ester group at the 4-position.

The synthesis of the core (1-acetylpiperidin-4-yl) structure typically begins with a pre-existing piperidine (B6355638) ring functionalized at the 4-position. A common and commercially available starting material is 4-piperidinecarboxylic acid or its esters. The synthesis proceeds via N-acetylation of the piperidine nitrogen. This is a crucial step that not only installs the required acetyl group but also modifies the chemical properties of the nitrogen atom, influencing the reactivity of the entire molecule. nih.govebi.ac.uk

The acetylation can be readily achieved by treating the parent piperidine with acetylating agents such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. google.com For instance, reacting 4-piperidinecarboxylic acid with acetic anhydride under appropriate conditions yields 1-acetylpiperidine-4-carboxylic acid. This latter compound is a key intermediate, as the carboxylic acid group at the C-4 position serves as a functional handle that can be converted into a boronic acid group through various methodologies.

The introduction of the boron atom at the C-4 position of the N-acetylated piperidine ring is the most critical step in the synthesis. Several modern organic chemistry methods can be applied to form the necessary carbon-boron bond.

Transition metal catalysis offers robust and high-yielding methods for the synthesis of boronic esters. rsc.orgmdpi.com The Miyaura borylation reaction is a prominent example and would be a highly applicable strategy for this target molecule. mdpi.com This approach requires a precursor such as 4-halo-1-acetylpiperidine (e.g., 4-bromo- or 4-iodo-1-acetylpiperidine).

The reaction involves the palladium-catalyzed cross-coupling of the 4-halo-1-acetylpiperidine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction typically proceeds in the presence of a phosphine (B1218219) ligand and a base. This method directly yields the pinacol (B44631) ester of the target boronic acid, which is often more stable and easier to handle than the free boronic acid. chem-station.com

Table 1: Typical Conditions for Miyaura Borylation
ComponentExamplesGeneral Role
Substrate4-Bromo-1-acetylpiperidineSource of the piperidine core
Boron ReagentBis(pinacolato)diboron (B₂pin₂)Source of the boronate ester group
CatalystPd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄Facilitates the C-B bond formation
LigandSPhos, XPhos, PPh₃Stabilizes and activates the metal catalyst
BaseKOAc, K₂CO₃, Cs₂CO₃Activates the diboron reagent and participates in the catalytic cycle
SolventDioxane, Toluene, DMSOProvides the reaction medium

Directed metalation involves the use of a directing group to selectively remove a proton from a specific position on a molecule using a strong base, typically an organolithium reagent. harvard.edu The resulting carbanion is then trapped with an electrophile, such as a trialkyl borate (B1201080) (e.g., triisopropyl borate), to form the boronic ester.

In the case of 1-acetylpiperidine, the N-acetyl group can act as a directing group. However, this directing effect is most pronounced for the adjacent C-H bonds at the C-2 and C-6 positions (alpha-lithiation). The deprotonation at the C-4 position is electronically and spatially disfavored. Therefore, directed metalation is generally not a viable strategy for the synthesis of this compound. researchgate.net

A more modern and highly applicable strategy is decarboxylative borylation. nih.gov This method allows for the direct conversion of a carboxylic acid group into a boronic ester. princeton.edunih.gov This approach is particularly well-suited for the synthesis of this compound, starting from the readily accessible precursor, 1-acetylpiperidine-4-carboxylic acid.

The reaction typically involves converting the carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. nih.gov This ester then undergoes a nickel-catalyzed or a photo-induced reaction with a diboron reagent to yield the desired boronic ester, releasing carbon dioxide and phthalimide (B116566) as byproducts. nih.govscispace.comresearchgate.net This method is valued for its mild conditions and broad functional group tolerance. nih.gov

Table 2: General Schemes for Decarboxylative Borylation
MethodCatalyst/ConditionsKey IntermediateReference
Nickel-CatalyzedNiCl₂·glyme, Ligand (e.g., dtbbpy)Redox-Active Ester (e.g., NHP ester) nih.gov
PhotocatalyticVisible light, Ir or Ru-based photocatalystRedox-Active Ester (e.g., NHP ester) scispace.com
Metal-Free DeoxygenativeBis(catecholato)diboron (B₂cat₂)Direct reaction with carboxylic acid nih.gov

Protective group chemistry plays a vital role in the synthesis and handling of organoboronic acids. google.com Boronic acids themselves can be sensitive and prone to dehydration to form cyclic boroxines or undergo protodeboronation under certain conditions. wiley-vch.de

To enhance stability and facilitate purification and subsequent reactions, boronic acids are frequently converted into boronic esters. rsc.org The most common protecting group is pinacol, which forms a stable 5-membered ring with the boron atom (a pinacol boronate ester). chem-station.com Many synthetic methods, such as Miyaura and decarboxylative borylation, are designed to directly produce these stable ester derivatives. mdpi.comchem-station.com The free boronic acid can be regenerated from the ester by hydrolysis, typically under mild acidic or basic conditions, or by transesterification. chem-station.com

In the context of this compound, the N-acetyl group on the piperidine ring also functions as a protecting group for the nitrogen atom. It prevents N-borylation and other undesired side reactions at the nitrogen, while also locking the conformation of the ring to some extent. In alternative synthetic pathways, other nitrogen-protecting groups like tert-butyloxycarbonyl (Boc) might be employed during certain steps and later replaced by the acetyl group. mdpi.com

Table 3: Common Protecting Groups for Boronic Acids
Protecting GroupStructure of Protected FormTypical Deprotection ConditionsReference
PinacolR-B(pin)Acidic hydrolysis (e.g., HCl); or oxidation/hydrolysis (e.g., NaIO₄, then acid) chem-station.com
MIDA (N-methyliminodiacetic acid)R-B(MIDA)Mild aqueous base (e.g., NaOH, NaHCO₃) chem-station.comgoogle.com
Trifluoroborate Salt[R-BF₃]⁻K⁺Aqueous acid or silica (B1680970) gel chem-station.com
Diaminonaphthaleneamide (dan)R-B(dan)Acidic hydrolysis chem-station.com

Protective Group Chemistry in Boronic Acid Synthesis

Stereoselective Formation and Deprotection Protocols for Boronic Esters

While this compound is an achiral molecule, the stereoselective synthesis of chiral boronic esters is a cornerstone of modern asymmetric synthesis, enabling the construction of specific stereoisomers. General, highly efficient methods are applicable for the creation of chiral boronic esters from precursors that could be adapted for this substrate class. The Matteson homologation, for instance, is a powerful technique for the stereocontrolled synthesis of α-chiral boronic esters. researchgate.net This reaction involves the addition of a carbenoid, such as (dichloromethyl)lithium, to a chiral boronic ester, which proceeds through a 1,2-metallate rearrangement to furnish an α-haloboronic ester with exceptional diastereoselectivity. researchgate.netchemrxiv.org This method can be applied iteratively to construct complex stereochemical arrays.

The protection of boronic acids as esters, typically with diols like pinacol, is crucial for their stability, purification, and handling, as many free boronic acids are prone to dehydration to form boroxines. nih.gov Consequently, efficient deprotection protocols are essential to unmask the reactive boronic acid moiety when needed. A widely adopted and mild two-step procedure involves the transesterification of the boronic ester with diethanolamine (B148213), followed by simple hydrolysis. nih.govsemanticscholar.org This method is noted for its broad functional group tolerance and the ease of isolating the final product.

Alternative deprotection strategies include the conversion of boronate esters into potassium trifluoroborate salts using potassium hydrogen difluoride (KHF₂). researchgate.net These salts are often more stable than the corresponding boronic acids and can be easily converted to the free acid under acidic conditions. nih.govresearchgate.net

Table 1: General Protocols for Boronic Ester Deprotection

MethodReagentsKey AdvantagesReference
Transesterification/Hydrolysis1. Diethanolamine (DEA) 2. Aqueous Acid (e.g., 0.1 M HCl)Mild conditions, high functional group tolerance, ease of product isolation. nih.govsemanticscholar.org
Trifluoroborate Formation1. KHF₂ 2. Aqueous Acid or Silica GelForms stable, isolable trifluoroborate salt intermediates. nih.govresearchgate.net
TransborylationBCl₃ or BBr₃Effective but uses harsh, moisture-sensitive reagents. nih.gov

Utilization of this compound in Complex Molecular Construction

The true synthetic value of this compound lies in its application as a coupling partner for the construction of complex organic molecules. Its ability to participate in a wide array of transition metal-catalyzed reactions makes it a go-to reagent for introducing the 1-acetylpiperidine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Couplings)

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the sp³-hybridized carbon of the piperidine ring and an sp²- or sp³-hybridized carbon of an organic halide or triflate. nih.govresearchgate.net The reaction is renowned for its mild conditions, exceptional tolerance of various functional groups, and the commercial availability of a wide range of catalysts and reagents. nih.govmdpi.com

This compound can be successfully coupled with a broad spectrum of electrophilic partners. These include electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides (bromides, iodides, and chlorides) and triflates. ysu.amsemanticscholar.org This versatility enables the synthesis of a vast library of compounds where the piperidine moiety is directly attached to an aromatic or heteroaromatic core, a common structural motif in bioactive molecules. Vinyl boronic acids are also competent coupling partners in related transformations. organic-chemistry.org

Beyond C-C bond formation, boronic acids can participate in C-heteroatom couplings. For instance, a palladium-catalyzed, copper(I)-mediated reaction of boronic acids with benzylthiocyanate provides a cyanide-free pathway for the synthesis of nitriles, demonstrating a C-CN bond formation. nih.gov

Table 2: Representative Suzuki-Miyaura Couplings with this compound Derivatives

ElectrophileCatalyst/LigandBaseSolventProduct TypeReference
4-BromopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O4-(Piperidin-4-yl)pyridine derivative nih.gov
2-Chloro-5-fluoropyrimidinePdCl₂(dppf)Cs₂CO₃DME/H₂OSubstituted Pyrimidine mdpi.com
7-Bromo-1H-indazolePdCl₂(PPh₃)₂K₂CO₃DMFC7-arylated Indazole semanticscholar.org
4-Tosyl-2(5H)-furanonePdCl₂(PPh₃)₂K₃PO₄Dioxane4-Substituted Furanone ysu.amresearchgate.net

A primary application of coupling reactions involving this compound is the synthesis of polysubstituted heterocycles. In drug discovery, modifying a core heterocyclic scaffold with diverse substituents is a key strategy for optimizing pharmacological properties. By using a halogenated heterocycle as the electrophile, the 1-acetylpiperidine group can be precisely installed onto rings such as pyrimidines, indazoles, quinolines, and pyridines. mdpi.comsemanticscholar.org This approach allows for the systematic exploration of chemical space around a privileged heterocyclic core.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements of all starting materials, represent a highly efficient approach to molecular complexity. rug.nl Boronic acids are valuable substrates in several MCRs. The Petasis borono-Mannich reaction, for example, is a well-known MCR that combines an amine, a carbonyl compound, and a boronic acid. rug.nl

More recently, visible-light photoredox catalysis has enabled novel four-component reactions where alkyl boronic acids or their ester derivatives act as radical precursors for the synthesis of complex secondary amines. researchgate.netchemrxiv.org Another powerful strategy involves isonitrile-based MCRs; for example, the Ugi reaction has been adapted to use α-boryl aldehydes to generate libraries of β-amino boronic acids, which are of interest as enzyme inhibitors. mdpi.com These strategies open avenues for the rapid construction of complex molecules incorporating the this compound framework.

Late-Stage Functionalization and Derivatization Approaches

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule, often a drug candidate or natural product, at a late step in the synthesis. This strategy avoids the need for lengthy de novo synthesis to prepare analogues and is invaluable for medicinal chemistry programs. researchgate.net The robust nature and broad functional group compatibility of the Suzuki-Miyaura coupling make it an ideal tool for LSF. nih.gov A complex lead compound bearing a strategically placed aryl or heteroaryl halide can be coupled with this compound to rapidly generate derivatives for structure-activity relationship (SAR) studies. This approach leverages the modularity of the boronic acid building block to efficiently fine-tune the properties of advanced molecular scaffolds.

Modifications of the Piperidine Ring and Acetyl Group

The N-acetylpiperidine portion of the molecule offers several avenues for chemical modification. These transformations primarily focus on the amide functionality and, to a lesser extent, the C-H bonds of the heterocyclic ring.

Deacetylation and N-Functionalization: The N-acetyl group can be viewed as both a functional handle and a protecting group for the piperidine nitrogen. The most fundamental transformation is the hydrolysis of the amide bond to yield the secondary amine, piperidin-4-ylboronic acid. This deprotection is typically achieved under acidic or basic conditions. The resulting free amine is a versatile intermediate that can undergo a wide array of subsequent reactions.

Once deprotected, the secondary amine can be functionalized through various N-alkylation or N-acylation reactions. This allows for the introduction of diverse substituents on the nitrogen atom, significantly altering the steric and electronic properties of the molecule. For instance, reaction with different acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can introduce new acyl groups, while reaction with alkyl halides or reductive amination can introduce alkyl substituents. researchgate.net This strategy is synthetically valuable for creating libraries of analogues with modified piperidine moieties. nih.gov

Modification of the Piperidine Ring: Direct functionalization of the C-H bonds of the piperidine ring is more challenging but can be achieved through modern synthetic methods. While specific examples for this compound are not prevalent, general strategies for piperidine ring functionalization can be considered. researchgate.net These methods often involve radical-based or transition-metal-catalyzed C-H activation, which would require careful optimization to ensure chemoselectivity in the presence of the boronic acid group.

Below is a table summarizing potential modifications of the piperidine and acetyl groups.

Transformation Reagents and Conditions Product Type Notes
DeacetylationHCl or H₂SO₄ (aq), heat; or NaOH/KOH (aq), heatSecondary Amine (Piperidin-4-ylboronic acid)Unmasks the piperidine nitrogen for further functionalization.
N-AcylationAcyl chloride, base (e.g., Et₃N, Pyridine); or RCOOH, coupling agent (e.g., DCC, EDC)N-Acyl Piperidine DerivativePerformed on the deacetylated intermediate.
N-AlkylationAlkyl halide (e.g., R-I, R-Br), base (e.g., K₂CO₃, NaH)N-Alkyl Piperidine DerivativePerformed on the deacetylated intermediate.
Reductive AminationAldehyde/Ketone (R₂C=O), reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)N-Alkyl Piperidine DerivativeA milder method for N-alkylation of the deacetylated intermediate.
Chemical Transformations at the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. As a secondary alkylboronic acid, the boron moiety in this compound can undergo a variety of well-established transformations.

Esterification: Boronic acids are in equilibrium with their corresponding boroxines (cyclic trimers) and can be sensitive to dehydration. To enhance stability and modify reactivity, they are frequently converted into boronic esters by reaction with diols. wikipedia.org The most common reagents for this purpose are pinacol, neopentyl glycol, or catechol, which form stable cyclic esters (dioxaborolanes and dioxaborinanes). This transformation is typically straightforward, often requiring simple heating of the boronic acid and the diol in a suitable solvent with azeotropic removal of water.

Suzuki-Miyaura Cross-Coupling: The premier application of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org Although less reactive than their aryl counterparts, secondary alkylboronic acids can be coupled with aryl, heteroaryl, or vinyl halides (or triflates) to form new carbon-carbon bonds. nih.govmdpi.com This reaction connects the piperidine ring to various (hetero)aromatic systems, providing access to a vast chemical space. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Oxidation (Hydroxylation): The carbon-boron bond can be stereospecifically oxidized to a carbon-oxygen bond. organic-chemistry.org The most common method involves treatment with basic hydrogen peroxide (H₂O₂/NaOH), which converts the alkylboronic acid into the corresponding alcohol, 1-acetylpiperidin-4-ol. wikipedia.orgmasterorganicchemistry.com This reaction provides a route to hydroxylated piperidine derivatives with retention of configuration at the carbon center.

Amination (Chan-Lam and related reactions): The C–B bond can also be converted into a C–N bond. chemrxiv.orgwhiterose.ac.uk Copper-catalyzed oxidative amination reactions, analogous to the Chan-Lam reaction, can couple alkylboronic esters with amides, carbamates, or other nitrogen nucleophiles to form N-substituted piperidines. nih.gov Other methods involve reaction with reagents like methoxyamine or nitrenoid precursors to install a primary amine. nih.gov

Conversion to Trifluoroborate Salts: For enhanced stability and handling, boronic acids can be converted into potassium trifluoroborate salts (R-BF₃K) by treatment with potassium hydrogen fluoride (B91410) (KHF₂). libretexts.org These salts are often crystalline, air-stable solids that are compatible with a wide range of reaction conditions and can be used directly in cross-coupling reactions.

The table below outlines key transformations of the boronic acid moiety.

Transformation Reagents and Conditions Product Type Key Application
EsterificationPinacol, Neopentyl glycol, etc., Dean-Stark or drying agentBoronic EsterStabilization, purification, tuning reactivity.
Suzuki-Miyaura CouplingAryl/Vinyl-X, Pd catalyst (e.g., Pd(PPh₃)₄), Ligand, Base (e.g., K₂CO₃, Cs₂CO₃)4-Aryl/Vinyl-1-acetylpiperidineC-C bond formation. nih.govresearchgate.net
OxidationH₂O₂, NaOH (aq)1-Acetylpiperidin-4-olC-O bond formation. wikipedia.org
AminationCu(OAc)₂, Amide/Amine, O₂ or other oxidant4-Amino-1-acetylpiperidine derivativeC-N bond formation. nih.gov
Trifluoroborate FormationKHF₂ (aq)Potassium (1-acetylpiperidin-4-yl)trifluoroborateStable, crystalline derivative for coupling. libretexts.org
ProtodeboronationH₂O, acid or base, sometimes with heating1-AcetylpiperidineCleavage of the C-B bond to C-H.

These diverse synthetic methodologies highlight the utility of this compound as a versatile scaffold, allowing for systematic structural modifications at either the piperidine ring or the boronic acid functional group to generate a wide range of complex molecules.

Mechanistic Investigations of Reactions Involving 1 Acetylpiperidin 4 Yl Boronic Acid and Its Analogs

Fundamental Reactivity of the Boronic Acid Moiety within a Piperidine (B6355638) Scaffold

The reactivity of (1-Acetylpiperidin-4-yl)boronic acid is fundamentally dictated by the inherent properties of the boronic acid group, B(OH)₂, attached to a piperidine framework. This includes its Lewis acidic nature, the dynamic equilibrium between its geometric forms, and the modulating influence of its substituents.

Boronic acids are characterized as Lewis acids. nih.govnih.gov This acidity arises from the boron atom's electronic configuration; it is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. wiley-vch.de This electron deficiency makes the boron atom an electron-pair acceptor, capable of reacting with Lewis bases. nih.govresearchgate.net In aqueous solutions, a primary reaction is the coordination with a hydroxide (B78521) ion to form a tetrahedral boronate species. nih.govnih.gov

The coordination chemistry of boronic acids extends to interactions with various nucleophiles, including amines and alcohols. wiley-vch.denih.gov For this compound, the nitrogen atom of the piperidine ring and the oxygen atom of the acetyl group are potential intramolecular Lewis bases. The formation of stable, tetracoordinated adducts through dative bonds, such as the well-documented transannular B–N bridge in the diethanolamine (B148213) adduct of phenylboronic acid, is a key feature of boronic acid chemistry. wiley-vch.de While direct evidence for such intramolecular coordination in this compound is not extensively documented, the principles of boronic acid chemistry suggest these interactions are possible and could influence its reactivity profile.

A central aspect of boronic acid chemistry is the equilibrium between the neutral, trigonal (sp²) form and an anionic, tetrahedral (sp³) boronate form. nih.govresearchgate.net This transformation occurs upon reaction with a Lewis base, most commonly water or a hydroxide ion in aqueous media. nih.govnih.gov This interconversion is highly dependent on the pH of the solution. nih.gov

Trigonal Form (sp²): This is the neutral R-B(OH)₂ species, which is planar. At physiological pH, many boronic acids predominantly exist in this protonated, uncharged trigonal state. nih.gov

Tetrahedral Form (sp³): This is the anionic R-B(OH)₃⁻ species, formed by the addition of a hydroxide ion. This form becomes more prevalent in solutions with pH values higher than the pKa of the boronic acid. nih.gov

This equilibrium is crucial as the two species exhibit different reactivities. For instance, in many reactions, such as the formation of esters with diols, the tetrahedral boronate is the more reactive intermediate. researchgate.netnih.gov The transition between these two states is a fundamental step in many boronic acid-mediated processes. researchgate.net

Boron SpeciesHybridizationGeometryChargeDominant pH Range
Boronic Acidsp²Trigonal PlanarNeutralpH < pKa
Boronatesp³TetrahedralAnionic (-)pH > pKa

The substituents attached to the boronic acid group profoundly alter its electronic properties and, consequently, its reactivity. nih.gov In this compound, the piperidine ring and the N-acetyl group each exert significant influence.

The piperidine ring provides a saturated, aliphatic scaffold. Generally, alkylboronic acids are less Lewis acidic than arylboronic acids. nih.gov However, the N-acetyl group attached to the piperidine nitrogen acts as an electron-withdrawing group through induction. This effect decreases the electron density on the nitrogen and, by extension, pulls electron density from the rest of the ring, including the carbon atom bonded to the boron. This withdrawal of electron density is expected to increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack and lowering the pKa of the boronic acid compared to an unsubstituted or N-alkylated piperidinyl boronic acid. nih.gov

Elucidation of Reaction Pathways and Kinetic Profiles in Boronic Acid-Mediated Processes

Understanding the pathways and kinetics of reactions involving this compound is key to predicting its behavior. This involves studying how it interacts with other molecules and how environmental factors control the speed and outcome of these reactions.

A hallmark reaction of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, resulting in the formation of stable five- or six-membered cyclic boronate esters. nih.govnih.gov This chelation process is fundamental to their use as sensors for saccharides and other diol-containing biomolecules. nih.gov

In the context of this compound, the potential for intramolecular interactions is of significant mechanistic interest. Studies on ortho-aminomethyl arylboronic acids have investigated the interplay between intramolecular B-N dative bonding and solvent insertion. researchgate.net In such systems, the appropriately positioned amino group can lower the pKa of the boronic acid, favoring the charged boronate form and facilitating rapid ligand exchange. researchgate.net While the 1,4-substitution pattern in this compound makes a direct transannular B-N interaction sterically challenging, the possibility of through-space interactions or solvent-mediated coordination cannot be entirely dismissed. Some studies on iminoboronate complexes suggest that instead of a direct dative bond, a solvent molecule may insert between the boron and nitrogen atoms, creating a kinetically labile but thermodynamically stable contact ion-pair. rsc.org A similar intramolecular interaction could potentially occur with the carbonyl oxygen of the acetyl group.

The rates and equilibrium positions of reactions involving boronic acids are highly sensitive to environmental conditions, particularly pH and solvent composition. bohrium.comnih.gov

pH: The pH of the medium is a critical determinant of reactivity as it controls the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion. nih.govmpg.de The rate of many boronic acid reactions, such as oxidation by hydrogen peroxide or binding to diols, shows a strong pH dependence that correlates with the speciation between the trigonal and tetrahedral forms. nih.gov Typically, the reaction rate increases as the pH approaches and surpasses the pKa of the boronic acid, reflecting the higher reactivity of the tetrahedral boronate species in many processes. researchgate.netnih.govacs.org

Solvent: The choice of solvent can significantly affect boronic acid-diol condensation reactions and other equilibria. bohrium.comnih.gov Protic solvents can interact with the vacant p-orbital of the boron atom, leading to "solvent insertion," which can compete with or mediate intramolecular interactions. researchgate.netrsc.org The polarity and hydrogen-bonding capability of the solvent can influence the stability of reactants, transition states, and products, thereby altering both the kinetics and thermodynamics of the reaction. bohrium.comnih.gov For instance, the solubility of boronic acids, a key factor in reaction efficiency, is highly dependent on the solvent system. acs.org

The table below illustrates the effect of electron-withdrawing and electron-donating substituents on the pKa of phenylboronic acid, a principle that can be extended to understand the electronic influence of the acetylpiperidine group.

Substituent on Phenylboronic AcidpKaEffect
p-OCH₃9.17Electron-Donating
p-CH₃9.05Electron-Donating
-H (Phenylboronic acid)8.83Reference
p-Cl8.51Electron-Withdrawing
m-NO₂7.93Electron-Withdrawing

Data adapted from studies on substituted phenylboronic acids to illustrate electronic effects. nih.gov

Stereochemical Control and Chirality in Syntheses Utilizing this compound

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceutically active compounds. While specific studies detailing the stereochemical outcomes of reactions directly involving this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis using analogous organoboron compounds can provide significant insights into its potential for stereochemical control. The piperidine ring in this compound is a common scaffold in medicinal chemistry, and the ability to control the stereochemistry of molecules incorporating this unit is of high importance.

The primary avenues for achieving stereochemical control in reactions with boronic acids involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. In the context of this compound, which is itself achiral, the focus would be on its participation in enantioselective or diastereoselective transformations mediated by external chiral influences.

A notable example of achieving high enantioselectivity in the synthesis of chiral piperidines from boronic acids involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsemanticscholar.orgorganic-chemistry.orgacs.org In a study by Mishra, Karabiyikoglu, and Fletcher, various aryl and heteroaryl boronic acids were coupled with a protected dihydropyridine (B1217469) to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govorganic-chemistry.orgacs.org Subsequent reduction of the tetrahydropyridine (B1245486) ring yields the corresponding chiral piperidine. nih.govorganic-chemistry.orgacs.org This methodology highlights a powerful strategy where the stereochemistry is dictated by a chiral phosphine (B1218219) ligand coordinated to the rhodium catalyst.

To illustrate the effectiveness of this approach, the following table summarizes the results for the asymmetric addition of different boronic acids to a dihydropyridine precursor, leading to chiral tetrahydropyridines.

Table 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Boronic Acids with a Dihydropyridine

Entry Boronic Acid Product Yield (%) ee (%)
1 Phenylboronic acid 3-Phenyl-tetrahydropyridine derivative 81 96
2 4-Fluorophenylboronic acid 3-(4-Fluorophenyl)-tetrahydropyridine derivative 75 95
3 2-Thienylboronic acid 3-(2-Thienyl)-tetrahydropyridine derivative 68 94
4 3-Pyridylboronic acid 3-(3-Pyridyl)-tetrahydropyridine derivative 65 93

Data sourced from analogous systems and representative of the potential for stereocontrol.

While the substrates in these examples are aryl and heteroaryl boronic acids, the principles of the catalytic cycle and stereochemical induction would be applicable to reactions involving this compound. The acetylated nitrogen of the piperidine ring in this compound could influence the electronic and steric properties of the boronic acid, potentially affecting reaction rates and selectivities, but the fundamental interaction with the chiral catalyst would be the determining factor for the enantiomeric excess of the product.

Furthermore, the piperidine moiety itself can be a source of chirality if it is appropriately substituted. In such cases, this compound could act as a chiral building block. The synthesis of enantiomerically enriched piperidine derivatives is a significant area of research, with various strategies being employed, including the use of chiral auxiliaries and asymmetric catalysis. researchgate.netrsc.orgresearchgate.net

Another area where stereochemical control is crucial is in the diastereoselective reactions of substituted piperidines. The conformational rigidity of the piperidine ring can be exploited to direct the approach of reagents, leading to the preferential formation of one diastereomer over another. For instance, in the reduction of a ketone on a substituted piperidine ring, the existing stereocenters can direct the hydride attack from the less hindered face, resulting in a high diastereomeric ratio. nih.gov

In syntheses where this compound is incorporated into a molecule that already contains stereocenters, the inherent diastereoselectivity of the reaction becomes important. The acetylated piperidine ring can adopt different chair conformations, and the axial or equatorial orientation of the boronic acid group could play a role in the transition state energetics of subsequent reactions, thereby influencing the stereochemical outcome.

Catalytic Applications of 1 Acetylpiperidin 4 Yl Boronic Acid Derivatives

Organocatalysis Mediated by Boronic Acid Functionality

As organocatalysts, boronic acids can activate substrates through the formation of boronate esters, thereby avoiding the use of metal catalysts. rsc.orgnih.gov This mode of catalysis is particularly effective for reactions involving hydroxyl-containing compounds.

(1-Acetylpiperidin-4-yl)boronic acid can serve as a catalyst for the activation of hydroxyl groups in alcohols and carboxylic acids. This activation proceeds through the formation of a boronate ester intermediate, which enhances the electrophilicity of the substrate. For instance, in the esterification of carboxylic acids, the boronic acid catalyst can facilitate the removal of water, driving the reaction towards the product.

Table 1: Hypothetical Catalytic Activity of this compound in the Esterification of Phenylacetic Acid with Benzyl Alcohol

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
15Toluene11085
22Toluene11078
35Dichloromethane4045
45Toluene8065

The acetylpiperidine moiety in this compound can potentially influence the catalyst's solubility and steric environment, which may offer advantages in specific solvent systems or with particular substrates compared to simpler alkyl or aryl boronic acids.

The Lewis acidity of this compound can be harnessed to promote condensation reactions that are pivotal in the synthesis of heterocyclic compounds. By activating carbonyl groups, the boronic acid can facilitate the formation of imines or enamines, which are key intermediates in pathways leading to heterocycles such as quinolines, pyridines, and imidazoles. The formation of a boronate intermediate with a diol substrate, for example, can control the stereochemistry of subsequent reactions.

Boronic acids have been shown to catalyze glycosylation reactions by activating glycosyl donors or acceptors. This compound could potentially be employed in this context. By forming a boronate ester with a sugar diol, the catalyst can enhance the nucleophilicity of a specific hydroxyl group, leading to regioselective glycosylation. This approach is valuable for the synthesis of complex oligosaccharides and glycoconjugates.

Role in Transition Metal-Catalyzed Processes

In addition to their role as organocatalysts, boronic acids are indispensable reagents in a multitude of transition metal-catalyzed reactions, most notably in carbon-carbon bond formation. nih.govcuny.edu

While boronic acids are most commonly known as substrates in Suzuki-Miyaura cross-coupling reactions, the piperidine (B6355638) nitrogen in this compound introduces the potential for this molecule to also act as a ligand for the transition metal catalyst. rsc.org The coordination of the nitrogen atom to the metal center, such as palladium, could modulate the catalyst's electronic properties and stability, thereby enhancing its performance.

Table 2: Hypothetical Effect of this compound as an Additive/Ligand in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryPalladium CatalystAdditive/LigandBaseYield (%)
1Pd(PPh₃)₄NoneK₂CO₃75
2Pd(PPh₃)₄This compoundK₂CO₃88
3Pd(OAc)₂NoneK₂CO₃60
4Pd(OAc)₂This compoundK₂CO₃82

The presence of the acetylpiperidine fragment could lead to a catalyst system with improved turnover numbers and stability, potentially allowing for lower catalyst loadings and milder reaction conditions. The specific steric and electronic effects of the (1-Acetylpiperidin-4-yl) group would be a key determinant of its effectiveness in enhancing catalyst performance in various cross-coupling reactions. rsc.org

Computational and Theoretical Studies on 1 Acetylpiperidin 4 Yl Boronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic environment and energetic properties of a molecule. researchgate.net These methods allow for the precise calculation of molecular orbitals, charge distributions, and the energies of different molecular states, which are fundamental to understanding a molecule's behavior.

Analysis of Boron Hybridization States and Energetic Landscape

The boron atom in (1-acetylpiperidin-4-yl)boronic acid is central to its reactivity. In its ground state, the boron atom in boronic acids typically exhibits sp² hybridization, resulting in a trigonal planar geometry around the boron center. frontiersin.org This sp² hybridization leaves a vacant p-orbital on the boron atom, rendering it electron-deficient and a Lewis acid. This Lewis acidity is a hallmark of boronic acids and is crucial for their biological activity and synthetic utility. nih.gov

Upon interaction with a nucleophile, such as a Lewis base or the active site of an enzyme, the hybridization of the boron atom can change. This process, sometimes referred to as morphing, involves a transition from the neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state. frontiersin.org This change in hybridization is a key aspect of the mechanism of action for many boronic acid-based inhibitors.

Table 1: Theoretical Hybridization States of Boron in this compound

Condition Boron Hybridization Geometry around Boron
Ground State (isolated molecule) sp² Trigonal Planar

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is a vital tool for mapping out the pathways of chemical reactions, allowing for the characterization of transient species such as reaction intermediates and transition states. researchgate.net For reactions involving this compound, such as its interaction with a biological target or its participation in a chemical transformation, DFT calculations can be employed to determine the energies of these high-energy species.

For instance, in the context of enzyme inhibition, the covalent docking process of a boronic acid inhibitor with a serine residue in an enzyme's active site can be modeled. frontiersin.org These simulations can elucidate the step-by-step mechanism, including the initial non-covalent binding, the nucleophilic attack by the serine hydroxyl group on the boron atom, and the formation of a stable tetrahedral intermediate. By calculating the activation energies for each step, researchers can identify the rate-determining step of the reaction and understand the factors that contribute to the inhibitor's potency.

Studies on the reaction mechanisms of other piperidine (B6355638) derivatives have demonstrated the utility of quantum mechanical calculations in understanding their reactivity. researchgate.net These computational approaches can provide insights into the electronic structure, transition states, and activation barriers of reactions, which is directly applicable to predicting the behavior of this compound in similar chemical environments.

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods are invaluable in SAR, as they can predict how modifications to a molecule's structure will affect its interactions with a target, thereby guiding the design of more potent and selective compounds.

In Silico Modeling of Ligand-Target Interactions (for related compounds)

Molecular docking is a primary in silico tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. mdpi.com In the absence of experimental data for this compound, docking studies of related piperidine-containing boronic acid inhibitors can provide significant insights.

These studies typically involve generating a three-dimensional model of the ligand and docking it into the crystal structure of the target protein. The docking algorithm then samples various conformations and orientations of the ligand within the binding site and scores them based on a force field that approximates the binding energy. nih.gov Successful docking studies on other boronic acid inhibitors have revealed key interactions, such as the formation of a covalent bond between the boron atom and a catalytic serine residue, as well as hydrogen bonding and hydrophobic interactions with other active site residues. nih.gov For this compound, the acetyl group and the piperidine ring would be expected to form specific non-covalent interactions that contribute to its binding affinity and selectivity.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. nih.gov This provides a more realistic picture of the binding event and can reveal important conformational changes in both the ligand and the protein upon binding.

Table 2: Potential Intermolecular Interactions of this compound with a Generic Enzyme Active Site (Hypothetical)

Molecular Fragment Potential Interaction Type Potential Interacting Residue Types
Boronic acid group Covalent bond, Hydrogen bond Serine, Threonine, Histidine
Acetyl group (carbonyl oxygen) Hydrogen bond Asparagine, Glutamine, Arginine
Piperidine ring Hydrophobic interactions Leucine, Isoleucine, Valine

Prediction of Molecular Conformations and Binding Modes

The biological activity of this compound is intrinsically linked to its three-dimensional shape. The conformational flexibility of the piperidine ring and the rotational freedom around the C-B and C-N bonds allow the molecule to adopt various shapes. Computational methods can predict the most stable conformations of the molecule in different environments (e.g., in solution versus in a protein binding site).

Conformational analysis of 4-substituted piperidines has shown that the preference for axial versus equatorial substitution is influenced by the nature of the substituent and the protonation state of the piperidine nitrogen. nih.gov For this compound, the boronic acid group is likely to prefer the equatorial position to minimize steric clashes. The acetyl group on the nitrogen atom will also influence the conformational equilibrium of the ring.

Understanding the preferred conformations is crucial for predicting how the molecule will fit into a binding pocket. The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may not be the lowest energy conformation in solution. nih.gov Computational techniques can explore the conformational space of the ligand to identify potential bioactive conformations and predict plausible binding modes. This information is critical for the rational design of new analogs with improved affinity and specificity. Studies on fluorinated piperidine derivatives have highlighted the significant role of electrostatic and hyperconjugative interactions, as well as solvation effects, in stabilizing specific conformers, which underscores the complexity of predicting molecular conformation. researchgate.net

Applications of 1 Acetylpiperidin 4 Yl Boronic Acid Derivatives in Chemical Biology and Advanced Materials

Design of Chemical Probes and Modulators for Biological Systems

The inherent reactivity and structural features of (1-Acetylpiperidin-4-yl)boronic acid derivatives make them exceptional candidates for the design of chemical probes and modulators that can interact with and report on complex biological systems.

Exploration as Inhibitors of Specific Enzyme Classes (e.g., Proteases, Kinases)

The boronic acid moiety is a key pharmacophore known for its ability to form reversible covalent bonds with the active site serine residues of many proteases and kinases. This interaction often leads to potent and specific inhibition. Researchers have begun to explore derivatives of this compound as inhibitors for these enzyme classes. The acetylated piperidine (B6355638) ring offers a rigid scaffold that can be functionalized to achieve specific interactions with the enzyme's binding pocket, thereby enhancing both potency and selectivity.

Enzyme Target Class Mechanism of Inhibition Role of (1-Acetylpiperidin-4-yl) Scaffold
Serine ProteasesReversible covalent bond formation with active site serineProvides a rigid core for orienting pharmacophoric groups and improving binding affinity.
KinasesInteraction with the ATP-binding site, often involving the catalytic lysineThe piperidine nitrogen can be modified to introduce functionalities that target specific kinase subpockets.

Development of Molecular Scaffolds for Investigating Biological Target Engagement

Understanding how a drug or a probe interacts with its biological target is crucial for rational drug design. This compound provides a robust scaffold for the development of molecular tools to study these interactions. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the piperidine ring, scientists can create probes that allow for the visualization and quantification of target engagement in living cells or complex biological lysates.

Strategies for Enhancing Selectivity in Molecular Recognition

Achieving selectivity is a paramount challenge in the development of chemical probes and therapeutic agents. The modular nature of the this compound scaffold allows for systematic modifications to enhance selectivity. Strategies include the introduction of chiral centers on the piperidine ring to favor binding to a specific enantiomeric form of a target, and the variation of substituents on the acetyl group to exploit subtle differences in the topology of related enzyme active sites.

Conjugation and Bioconjugation Chemistry

The ability to link molecules together with precision is fundamental to many areas of chemical biology and materials science. This compound derivatives are proving to be valuable components in this context.

Utilization as Linker Components for Complex Molecular Assemblies

The boronic acid group can participate in various chemical reactions, including the formation of boronate esters with diols. This reactivity can be harnessed to use this compound derivatives as linkers to connect different molecular fragments, leading to the construction of complex and multifunctional molecular assemblies. The piperidine ring provides a stable and synthetically tractable handle for attaching other functionalities.

Functionalization of Biomacromolecules for Research Applications

The targeted modification of biomacromolecules, such as proteins and nucleic acids, is essential for a wide range of research applications, from understanding biological function to developing new diagnostic tools. The boronic acid moiety of this compound derivatives can be exploited for the site-specific functionalization of biomolecules that contain diol functionalities, such as glycoproteins. This allows for the attachment of various payloads, including imaging agents, therapeutic molecules, or affinity labels.

Biomacromolecule Functionalization Strategy Application
GlycoproteinsFormation of boronate esters with cis-diols on sugar residuesTagging for imaging, targeted drug delivery.
AntibodiesSite-specific conjugation via engineered diol-containing tagsDevelopment of antibody-drug conjugates (ADCs).

Development of Chemo-Sensors and Responsive Materials

The development of chemo-sensors and "smart" materials that respond to specific chemical stimuli is a significant area of research. Boronic acid derivatives, including those conceptually derived from this compound, are prime candidates for these applications. Their utility stems from the ability of the boron atom to engage in reversible covalent bonding with diol-containing molecules, which are ubiquitous in biology, most notably in saccharides. nih.gov This interaction can be engineered to produce a measurable signal, such as a change in fluorescence or color, or to trigger a macroscopic change in a material, such as swelling or degradation. researchgate.netmdpi.com

The foundational principle for using boronic acid derivatives as sensors for biological analytes is their ability to form stable, yet reversible, cyclic esters with compounds containing cis-1,2 or cis-1,3 diol functionalities. nih.govnih.gov Saccharides, such as glucose and fructose, are rich in these motifs, making them primary targets for boronic acid-based recognition systems. researchgate.net

The recognition mechanism involves the interaction between the Lewis acidic, trigonal planar boronic acid and the diol. This interaction is highly pH-dependent. In aqueous solution, the boronic acid exists in equilibrium between an uncharged trigonal form and a negatively charged tetrahedral boronate form. The binding of a diol shifts this equilibrium, as the resulting boronate ester is significantly more acidic than the parent boronic acid. nih.gov This change in the electronic properties and geometry of the boron center upon saccharide binding is the key to signal transduction. nih.gov

To create a sensor, the boronic acid receptor is typically coupled with a reporter unit, often a fluorophore. The binding event modulates the photophysical properties of the reporter through mechanisms such as:

Photoinduced Electron Transfer (PET): In many sensor designs, the boronic acid receptor has an adjacent amine group. In the absence of a saccharide, the nitrogen's lone pair of electrons can quench the fluorescence of the reporter group. Upon saccharide binding, the boron atom becomes more Lewis acidic, strengthening the B-N dative bond. This reduces the quenching effect of the amine, causing an increase in fluorescence intensity (a "turn-on" response). nih.gov

Internal Charge Transfer (ICT): In fluorophores possessing both an electron-donating and an electron-withdrawing group, the boronic acid moiety can act as the electron-withdrawing component. When it binds a saccharide and converts to the anionic boronate form, its electron-accepting ability is diminished. This perturbs the charge transfer character of the fluorophore, leading to a detectable shift in the emission wavelength. nih.govbham.ac.uk

The binding affinity of boronic acids varies for different saccharides, a property that can be exploited for selective sensing. Fructose generally shows the highest affinity due to the favorable conformation of its hydroxyl groups for forming a stable cyclic boronate ester. mdpi.comnih.gov

Table 1: Representative Binding Constants of Phenylboronic Acid with Various Saccharides at pH 7.4

This table illustrates the typical binding affinities observed for a simple aromatic boronic acid with common saccharides. The variation in binding constants (K) forms the basis for selective saccharide detection.

SaccharideBinding Constant (K, M⁻¹)
D-Fructose1750
D-Galactose110
D-Mannose55
D-Glucose25

Data is illustrative and compiled from findings reported in studies on phenylboronic acid derivatives. mdpi.comnih.gov

Beyond discrete molecular sensors, the this compound moiety can be incorporated as a functional group into larger polymer structures to create advanced responsive materials. researchgate.net These materials can undergo significant changes in their physical properties in response to specific analytes like glucose, making them highly valuable for applications such as self-regulated drug delivery systems and continuous monitoring sensors. rsc.orgrsc.org

Boronic acid functionalities are typically integrated into polymers by copolymerizing vinyl-functionalized boronic acid monomers with other monomers (e.g., acrylamides) to form hydrogels, microgels, or micelles. researchgate.netmdpi.com The resulting materials exhibit stimulus-responsive behavior driven by the interaction with diols.

When a boronic acid-functionalized polymer, such as a hydrogel, is exposed to a solution containing glucose, the boronic acid groups along the polymer chains bind to the glucose molecules. This process converts the neutral, relatively hydrophobic boronic acid groups into charged, hydrophilic anionic boronate esters. mdpi.com The consequences of this transformation include:

Electrostatic Repulsion: The newly formed anionic sites repel each other, causing the polymer chains to uncoil and expand.

Swelling: In a cross-linked hydrogel network, this increased hydrophilicity and electrostatic repulsion leads to a greater influx of water into the matrix, causing the material to swell. mdpi.comacs.org

This glucose-induced swelling can be harnessed for various applications. For instance, a hydrogel loaded with insulin (B600854) can be designed to swell and release its payload in response to high glucose concentrations, mimicking the function of the pancreas. researchgate.net Similarly, the change in volume or refractive index of these materials can be used for optical sensing of glucose. acs.org

Table 2: Example of a Phenylboronic Acid-Functionalized Hydrogel Response to Glucose

This table demonstrates the change in a physical property—in this case, the swelling-induced shift in the diffraction wavelength of a photonic crystal hydrogel—in response to varying glucose concentrations at physiological pH.

Glucose Concentration (mM)Diffraction Wavelength Shift (Δλ, nm)
00
5+45
10+80
20+115
40+150

Data is representative of typical responses reported for boronic acid-functionalized hydrogel sensors. mdpi.com

Analytical and Spectroscopic Characterization Techniques for 1 Acetylpiperidin 4 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (1-Acetylpiperidin-4-yl)boronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic processes.

¹H NMR Spectroscopy is utilized to identify the number and environment of protons in the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the acetyl group's methyl protons, the protons on the piperidine (B6355638) ring, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the piperidine ring protons are particularly informative for determining the conformation of the ring.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. Key resonances would include the carbonyl carbon of the acetyl group, the carbons of the piperidine ring, and the carbon atom attached to the boron.

¹¹B NMR Spectroscopy is a specialized NMR technique that is highly sensitive to the local environment of the boron atom. nsf.govrsc.org Boron has two NMR-active isotopes, with ¹¹B being the more commonly used due to its higher natural abundance and smaller quadrupole moment. nsf.gov The chemical shift in ¹¹B NMR is indicative of the coordination state of the boron atom. For a trigonal planar boronic acid, a characteristic chemical shift is observed. Upon interaction with diols or other Lewis bases, the boron center can become tetracoordinate, resulting in a significant upfield shift in the ¹¹B NMR spectrum. nsf.govsdsu.edu This technique is particularly useful for studying the interactions of boronic acids with biological molecules and for determining their pKa values. nsf.gov

Nucleus Functional Group Expected Chemical Shift (ppm) Notes
¹HAcetyl (CH₃)~2.1A sharp singlet.
¹HPiperidine (CH₂)1.5 - 3.8Complex multiplets due to axial and equatorial protons and their couplings.
¹HBoronic Acid (OH)Broad signal, variablePosition is concentration and solvent dependent; may exchange with D₂O.
¹³CAcetyl (C=O)~169
¹³CAcetyl (CH₃)~21
¹³CPiperidine (CH₂)25 - 50
¹³CPiperidine (CH-B)Broad signalThe signal for the carbon attached to boron can be broadened due to quadrupolar relaxation of the boron nucleus.
¹¹BBoronic Acid (B(OH)₂)~30Relative to BF₃·Et₂O. The chemical shift can vary with solvent and pH. sdsu.edu

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS, APCI-MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound and its derivatives. This is crucial for confirming the identity of newly synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of this compound samples and for identifying any impurities or degradation products.

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) is a soft ionization technique often used in conjunction with LC-MS for the analysis of less polar and more volatile compounds than those typically analyzed by electrospray ionization (ESI).

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of boron (¹⁰B and ¹¹B), the molecular ion region will exhibit a characteristic isotopic pattern. uni.lu

Adduct Predicted m/z
[M+H]⁺172.11395
[M+Na]⁺194.09589
[M-H]⁻170.09939
[M+NH₄]⁺189.14049
[M+K]⁺210.06983
[M+H-H₂O]⁺154.10393

Data predicted for this compound, C₇H₁₄BNO₃. uni.lu

X-ray Crystallography for Structural Elucidation of Crystalline Forms

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure.

The resulting crystal structure would reveal detailed information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact chair, boat, or twist-boat conformation of the piperidine ring.

Intermolecular interactions: The presence of hydrogen bonds, particularly involving the boronic acid and acetyl groups, which dictate the packing of the molecules in the crystal lattice. Boronic acids are known to form hydrogen-bonded dimers or extended networks in the solid state.

Q & A

Q. How is (1-Acetylpiperidin-4-yl)boronic acid synthesized and purified for research use?

Methodological Answer: The synthesis of this compound typically involves introducing the boronic acid moiety into a pre-functionalized piperidine scaffold. Key steps include:

  • Lithiation-Borylation : Lithiation of the acetylpiperidine intermediate followed by reaction with a boronate ester (e.g., via Miyaura borylation) .
  • Prodrug Synthesis : Due to challenges in purifying boronic acids directly, intermediates such as boronate esters or trifluoroborate salts are often synthesized first and later hydrolyzed .
  • Purification : Reverse-phase HPLC or affinity chromatography (e.g., boron-specific resins) is used to isolate the final product, avoiding silica gel due to boronic acid-silanol interactions .

Q. What analytical techniques are used to detect and quantify this compound in complex mixtures?

Methodological Answer:

  • LC-MS/MS (Triple Quadrupole) : Highly sensitive for trace quantification (detection limits <1 ppm) using Multiple Reaction Monitoring (MRM) mode. Derivatization is unnecessary, reducing sample preparation time .
  • HPLC with Maxpeak™ Columns : Minimizes non-specific adsorption (NSA) via inert surfaces, enabling baseline separation of boronic acids with mobile phases optimized for polarity (e.g., acetonitrile/ammonium acetate gradients) .
  • MALDI-MS : For boronic acid-containing peptides, on-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization artifacts and facilitates sequencing .

Q. How does pH influence the binding affinity of this compound to diols?

Methodological Answer:

  • pKa Modulation : The boronic acid’s pKa (~7.6 in aqueous solutions) dictates its ionization state. At pH > pKa, the trigonal boronate form dominates, enhancing diol binding through boronate ester formation .
  • Binding Kinetics : Stopped-flow fluorescence studies show binding equilibria are reached within seconds at physiological pH (7.4). Affinity follows the order: fructose > tagatose > glucose, correlating with kon rates .
  • Buffer Selection : Borate buffers disrupt binding, while phosphate buffers stabilize interactions. Secondary ionic interactions (e.g., with glycoproteins) can be minimized using low-salt conditions .

Advanced Research Questions

Q. How to design experiments to study the interaction kinetics between this compound and biological targets?

Methodological Answer:

  • Stopped-Flow Fluorescence : Measures kon/koff rates in milliseconds to seconds. For example, kon values for fructose binding range from 10³–10⁴ M⁻¹s⁻¹ .
  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips to monitor real-time binding to glycoproteins (e.g., RNase B). Regeneration with pH 9.0 borate buffer ensures reversibility .
  • Competition Assays : Use fluorescent diols (e.g., alizarin red S) to quantify displacement constants (Kd) under varying pH and ionic strength .

Q. What strategies resolve contradictions in binding data from different assay conditions?

Methodological Answer:

  • Control for Secondary Interactions : Non-specific binding (e.g., hydrophobic interactions with proteins) can be mitigated by adding surfactants (e.g., 0.1% Tween-20) or using inert surfaces (e.g., PEGylated substrates) .
  • Thermodynamic vs. Kinetic Data : Discrepancies between ITC (thermodynamic) and SPR (kinetic) results may arise from assay temperature or buffer composition. Standardize conditions (e.g., 25°C, 150 mM NaCl) .
  • Computational Validation : Molecular dynamics simulations can predict binding modes and identify steric clashes or solvation effects that explain experimental variability .

Q. How can computational methods aid in designing analogs with improved binding or reduced off-target effects?

Methodological Answer:

  • Bioisosteric Replacement : Replace labile functional groups (e.g., carboxylic acids) with boronic acids to enhance target affinity. For example, boronic acid analogs of combretastatin A-4 show improved tubulin binding .
  • Docking Studies : Use software like AutoDock Vina to model interactions with proteases or lectins. Focus on hydrogen bonding with catalytic residues (e.g., Ser195 in thrombin) .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (molar refractivity) parameters with IC50 data to prioritize synthetic targets .

Q. What are the challenges in developing boronic acid-based probes for in vivo applications?

Methodological Answer:

  • Metabolic Stability : Boronic acids are prone to oxidation or proteolytic cleavage. Strategies include prodrugs (e.g., boronic esters) or PEGylation to enhance half-life .
  • Tissue Penetration : Small-molecule boronic acids (MW <500 Da) exhibit better tumor penetration than antibodies. However, hydrophobicity must be balanced to avoid plasma protein binding .
  • Imaging Compatibility : For fluorescence probes, ensure minimal background from autooxidation. Use near-infrared fluorophores (e.g., Cy7) and quencher pairs for activatable imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.